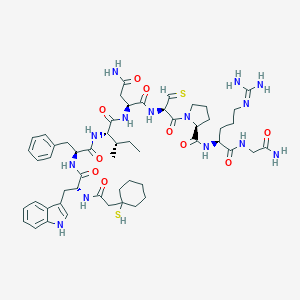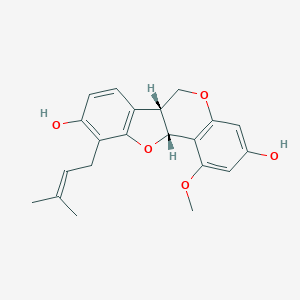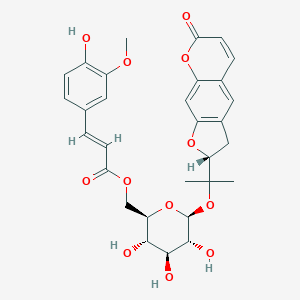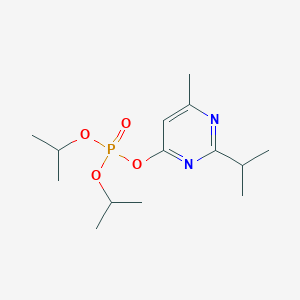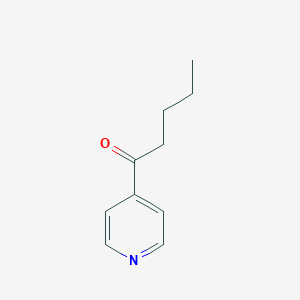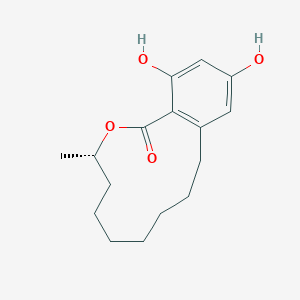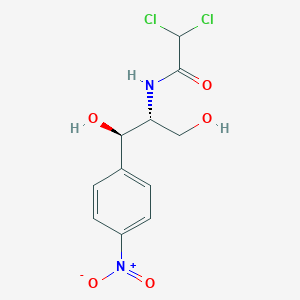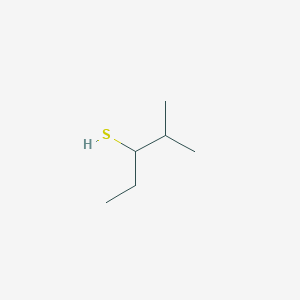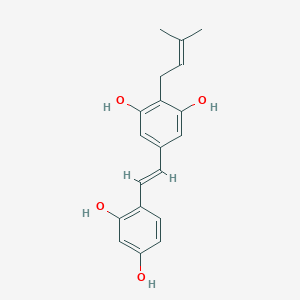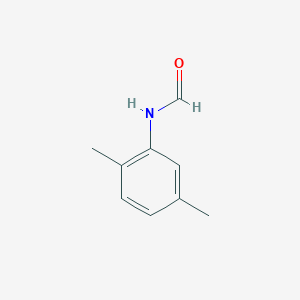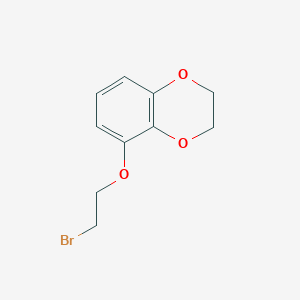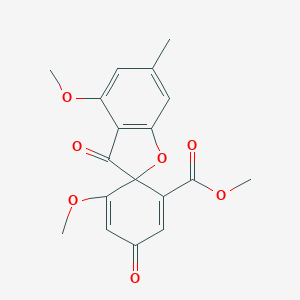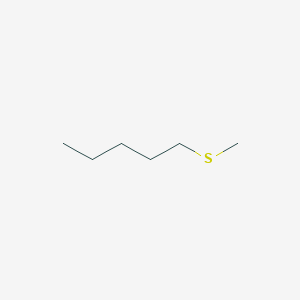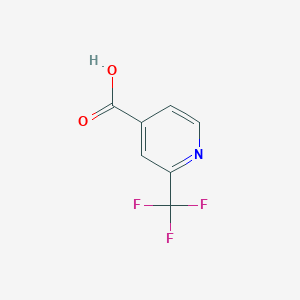
2-(三氟甲基)异烟酸
描述
2-(Trifluoromethyl)isonicotinic acid is a chemical compound with the molecular formula C7H4F3NO2. It is a derivative of isonicotinic acid, where a trifluoromethyl group is attached to the second position of the pyridine ring. This compound is known for its unique physicochemical properties, which make it valuable in various scientific and industrial applications .
科学研究应用
2-(Trifluoromethyl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
作用机制
Target of Action
It is known that isoniazid, a compound structurally similar to 2-(trifluoromethyl)isonicotinic acid, is used in the treatment of tuberculosis and targets the mycobacterium tuberculosis
Mode of Action
It is speculated that the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine (tfmp) derivatives .
Biochemical Pathways
Tfmp derivatives are known to be used in the protection of crops from pests , suggesting they may interact with biochemical pathways related to pest resistance in plants.
Result of Action
It is known that tfmp derivatives have been used in the pharmaceutical and veterinary industries, and several have been granted market approval . This suggests that these compounds, including 2-(Trifluoromethyl)isonicotinic acid, may have significant biological effects.
生化分析
Biochemical Properties
It is known that it is a Bronsted acid, a type of molecular entity capable of donating a hydron to an acceptor
Cellular Effects
It is known that isonicotinic acid derivatives can have significant effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is known that isonicotinic acid derivatives can have significant effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that isonicotinic acid derivatives can have significant long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that isonicotinic acid derivatives can have significant effects in animal models, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that isonicotinic acid derivatives can have significant effects on metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that isonicotinic acid derivatives can have significant effects on transport and distribution, including interactions with transporters or binding proteins and effects on localization or accumulation .
Subcellular Localization
It is known that isonicotinic acid derivatives can have significant effects on subcellular localization, including targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: There are several methods for synthesizing 2-(Trifluoromethyl)isonicotinic acid. One common approach involves the chlorination/fluorination of pyridine derivatives at high temperatures using transition metal-based catalysts such as iron fluoride . Another method includes the direct introduction of a trifluoromethyl group using active species like trifluoromethyl copper .
Industrial Production Methods: Industrial production often employs a palladium-catalyzed carbonylation process. This method is efficient and yields high purity products . Additionally, simultaneous vapor-phase chlorination/fluorination is used for large-scale production due to its simplicity and effectiveness .
化学反应分析
Types of Reactions: 2-(Trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like trifluoromethyl trimethylsilane and cuprous iodide are employed in substitution reactions.
Major Products: The major products formed from these reactions include various trifluoromethylated pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .
相似化合物的比较
Isonicotinic Acid: A close relative with a similar structure but without the trifluoromethyl group.
Nicotinic Acid: Another isomer with the carboxyl group at a different position on the pyridine ring.
Uniqueness: 2-(Trifluoromethyl)isonicotinic acid stands out due to the presence of the trifluoromethyl group, which imparts unique physicochemical properties. This group enhances the compound’s stability, lipophilicity, and biological activity, making it more effective in various applications compared to its non-fluorinated counterparts .
属性
IUPAC Name |
2-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-3-4(6(12)13)1-2-11-5/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFGKBQHQJVAHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563696 | |
| Record name | 2-(Trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-41-6 | |
| Record name | 2-(Trifluoromethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(TRIFLUOROMETHYL)PYRIDINE-4-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



